2-(5-Fluoro-2-methylphenyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTZJDQNFFMQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695228 | |
| Record name | (5-Fluoro-2-methylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023794-80-0 | |
| Record name | (5-Fluoro-2-methylphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Aspects of 2 5 Fluoro 2 Methylphenyl Acetaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is one of the most reactive functional groups in organic chemistry, readily participating in a variety of transformations. Its reactivity stems from the significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. libretexts.orgyoutube.comnih.gov The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com
The reactivity of 2-(5-fluoro-2-methylphenyl)acetaldehyde is modulated by the electronic properties of the substituted benzene (B151609) ring. The fluorine atom at the meta-position is strongly electron-withdrawing through its inductive effect, which can increase the electrophilicity of the distant carbonyl carbon. Conversely, the ortho-methyl group is weakly electron-donating and may introduce some steric hindrance.
Nucleophilic addition is the characteristic reaction of aldehydes. libretexts.orgyoutube.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol derivative. libretexts.org These reactions can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while base catalysis often involves converting a weak nucleophile into a stronger one. youtube.com
In the presence of water or alcohols, this compound can undergo reversible nucleophilic addition to form hydrates, hemiacetals, and acetals.
Hydrate Formation : Water can add to the carbonyl group to form a geminal diol, also known as a hydrate. This reaction is typically reversible and the equilibrium position depends on the stability of the aldehyde. While the equilibrium for most simple aldehydes lies on the side of the aldehyde, electron-withdrawing groups can favor hydrate formation.
Hemiacetal and Acetal Formation : Alcohols, being weak nucleophiles, add to aldehydes to form hemiacetals. lumenlearning.comkhanacademy.org This reaction is generally acid-catalyzed. lumenlearning.commasterorganicchemistry.com The hemiacetal itself contains a hydroxyl group and can react further with a second molecule of alcohol, under acidic conditions, to form an acetal and a molecule of water. lumenlearning.commasterorganicchemistry.comyoutube.com The formation of an acetal is a reversible process; the equilibrium can be driven towards the product by removing the water that is formed. lumenlearning.comyoutube.com Cyclic acetals can be formed by reacting the aldehyde with a diol, such as ethylene glycol. lumenlearning.comyoutube.com
| Reactant(s) | Product Type | General Product Structure |
|---|---|---|
| Water (H₂O) | Hydrate (Gem-diol) | |
| Alcohol (R'OH) | Hemiacetal | |
| Excess Alcohol (R'OH), Acid Catalyst | Acetal |
This compound can react with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction involves the nucleophilic addition of the cyanide ion (:CN⁻) to the carbonyl carbon. chemistrysteps.compressbooks.publibretexts.org The reaction is typically carried out by adding a mineral acid to a mixture of the aldehyde and a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comyoutube.com This method generates HCN in situ while ensuring a sufficient concentration of the more nucleophilic cyanide ion to initiate the attack. pressbooks.publibretexts.org The resulting tetrahedral intermediate is then protonated by HCN to yield the cyanohydrin product and regenerate the cyanide ion. pressbooks.publibretexts.orgyoutube.com
Cyanohydrin formation is significant because it creates a new carbon-carbon bond and introduces a nitrile group that can be further transformed into other functional groups, such as carboxylic acids or amines. chemistrysteps.compressbooks.publibretexts.org
| Reactant(s) | Product Name | General Product Structure |
|---|---|---|
| Hydrogen Cyanide (HCN) / Cyanide Salt (e.g., NaCN) | 2-Hydroxy-3-(5-fluoro-2-methylphenyl)propanenitrile |
Condensation reactions of aldehydes involve an initial nucleophilic addition step followed by a dehydration step. These reactions are crucial for forming carbon-carbon and carbon-nitrogen double bonds.
Aldol (B89426) Condensation : Since this compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), it can undergo a self-condensation reaction in the presence of a base or acid catalyst. icpms.cz A base removes an α-hydrogen to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. icpms.cz The initial product is a β-hydroxy aldehyde (an aldol). This aldol addition product can then undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde. icpms.cz Crossed aldol reactions with other carbonyl compounds are also possible. icpms.cz
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. rsc.orgnih.gov The reaction is typically catalyzed by a weak base, like an amine. The base deprotonates the active methylene compound to form a carbanion, which then attacks the aldehyde carbonyl group. The resulting intermediate subsequently undergoes dehydration to form a new carbon-carbon double bond. nih.gov
Aldehydes react with primary and secondary amines in a reversible, acid-catalyzed process to form imines and enamines, respectively. chemistrysteps.comunizin.orgpressbooks.pub
Imine Formation : this compound reacts with primary amines (R-NH₂) to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. chemistrysteps.compressbooks.pubyoutube.com The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. unizin.orgpressbooks.pub Under weakly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). unizin.orgpressbooks.pub Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine. chemistrysteps.compressbooks.pub
Enamine Formation : The reaction with secondary amines (R₂NH) proceeds through a similar carbinolamine and subsequent iminium ion intermediate. chemistrysteps.compressbooks.pubyoutube.com However, because the nitrogen in the iminium ion lacks a proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon) to form an enamine, a compound with a double bond adjacent to the nitrogen atom. chemistrysteps.compressbooks.pubyoutube.com
| Reactant Type | Product Type | General Product Structure |
|---|---|---|
| Primary Amine (R'NH₂) | Imine (Schiff Base) | |
| Secondary Amine (R'₂NH) | Enamine |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functional group in this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 2-(5-fluoro-2-methylphenyl)acetic acid. This transformation is a fundamental reaction in organic synthesis.
Strong oxidizing agents are typically employed for this conversion. youtube.com Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). youtube.com The reaction with potassium permanganate is often carried out under basic conditions, followed by acidification to protonate the resulting carboxylate salt. youtube.com While the detailed mechanism can be complex and may involve radical intermediates, it is understood that the benzylic position, the carbon atom directly attached to the aromatic ring, is particularly susceptible to oxidation. youtube.com The presence of at least one hydrogen atom on this benzylic carbon is a prerequisite for the reaction to proceed. csbsju.edulibretexts.org
The synthesis of phenylacetic acid derivatives, a class of compounds to which 2-(5-fluoro-2-methylphenyl)acetic acid belongs, is of significant interest due to their potential biological activities. mdpi.comresearchgate.net
Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Formula | Typical Conditions |
|---|---|---|
| Potassium Permanganate | KMnO4 | Basic, followed by acidic workup |
| Chromic Acid | H2CrO4 | Acidic |
Reduction Reactions to Alcohols and Hydrocarbons
The aldehyde group of this compound can be readily reduced to form the corresponding primary alcohol, 2-(5-fluoro-2-methylphenyl)ethanol. This is a common transformation achieved using various reducing agents.
Standard reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents donate a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde, which upon subsequent protonation (typically from the solvent or an acidic workup), yields the alcohol.
Further reduction to the corresponding hydrocarbon, 1-fluoro-2,5-dimethylbenzene, can be achieved through methods like the Clemmensen reduction (using zinc-amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These reactions are particularly effective for reducing aryl ketones and aldehydes. themasterchemistry.com
The production of 2-phenylethanol and its derivatives is significant in various industries. mdpi.com While chemical synthesis is a primary route, biotechnological production methods are also being explored. mdpi.com
Transformations Involving the Fluoro-Methylphenyl Aromatic System
The aromatic ring of this compound is subject to various transformations, influenced by the directing effects of the fluorine and methyl substituents.
Aromatic Substitution Reactions at Unsubstituted Positions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. wikipedia.orglibretexts.org
In this compound, the fluoro and methyl groups direct incoming electrophiles to specific positions. The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.orgyoutube.com The fluorine atom, while being electronegative and thus deactivating through its inductive effect, possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director as well. csbsju.edustackexchange.compressbooks.pub
Given the positions of the fluoro (at C5) and methyl (at C2) groups, the directing effects can be summarized as follows:
Methyl group (at C2): Directs to positions C3 (ortho) and C6 (para).
Fluoro group (at C5): Directs to positions C4 (ortho) and C6 (ortho).
The positions most activated towards electrophilic attack would be C3, C4, and C6. The final product distribution will depend on the interplay of these directing effects and steric hindrance.
Transformations of the Methyl Group (e.g., Benzylic Functionalization)
The methyl group attached to the aromatic ring is a site for various chemical transformations, often referred to as side-chain reactions. themasterchemistry.com The carbon atom of the methyl group, being directly attached to the benzene ring, is known as a benzylic position. csbsju.edu
One common reaction is benzylic halogenation, which typically proceeds via a free-radical mechanism. libretexts.org Reagents such as N-bromosuccinimide (NBS) are often used for this purpose. This introduces a halogen atom onto the methyl group, which can then be a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups. themasterchemistry.com
Oxidation of the methyl group is also possible. Under strong oxidizing conditions, such as with potassium permanganate, an alkyl side chain on a benzene ring can be oxidized all the way to a carboxylic acid, provided it has at least one benzylic hydrogen. csbsju.edulibretexts.org
Recent research has also explored direct benzylic C-H functionalization, including etherification and fluorination, using various catalytic systems. nih.govdigitellinc.comnih.gov
Impact of Fluorine on Aromatic Reactivity
The fluorine substituent has a dual electronic effect on the aromatic ring. csbsju.edu Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. wikipedia.orgstackexchange.com However, it also has a lone pair of electrons that can be donated to the aromatic π-system through resonance (+M effect), which activates the ortho and para positions. stackexchange.com
The addition of fluorine atoms to an aromatic ring can also impact the ring's stability and resistance to addition reactions. nih.gov
Rearrangement Pathways and Intramolecular Cyclizations
Rearrangement reactions in organic chemistry involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dewikipedia.org Such reactions can be initiated under various conditions, often involving the formation of reactive intermediates like carbocations. youtube.com
For a molecule like this compound, rearrangement could potentially occur under acidic conditions where the aldehyde oxygen is protonated, leading to a carbocationic intermediate that could undergo skeletal rearrangements. However, specific rearrangement pathways for this compound are not extensively documented.
Intramolecular cyclization is a reaction where a molecule reacts with itself to form a ring. These reactions can be promoted by various catalysts and conditions. nih.govrsc.orgnih.govrsc.org In the context of this compound, the aldehyde group could potentially react with the aromatic ring under certain conditions, such as in the presence of a strong acid, to form a cyclic product. This would be a type of intramolecular electrophilic aromatic substitution. The feasibility of such a reaction would depend on the activation of the aromatic ring and the stability of the resulting cyclic structure.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
An extensive search for kinetic and spectroscopic data on this compound has yielded no specific studies. Research into the reaction mechanisms of analogous, yet structurally distinct, phenylacetaldehyde derivatives exists, but direct extrapolation of these findings to the title compound would be speculative and scientifically unsound without dedicated experimental validation.
For instance, studies on the formation of phenylacetaldehyde in food chemistry or the enzymatic reactions of other substituted phenylacetaldehydes provide general insights into the reactivity of this class of compounds. However, the unique electronic and steric effects of the 5-fluoro and 2-methyl substituents on the phenyl ring of the target molecule necessitate specific investigation.
Without experimental data from techniques such as stopped-flow kinetics, nuclear magnetic resonance (NMR) monitoring of reaction progress, or mass spectrometry-based intermediate tracking, any discussion on the reaction mechanisms of this compound would be purely theoretical.
Due to the lack of available research, no data tables detailing kinetic parameters or spectroscopic shifts related to reaction monitoring can be presented. The scientific community has yet to publish in-depth studies focusing on the mechanistic elucidation of this particular compound's chemical transformations.
Applications of 2 5 Fluoro 2 Methylphenyl Acetaldehyde As a Versatile Synthetic Intermediate
Precursor for Complex Organic Molecules
The reactivity of 2-(5-Fluoro-2-methylphenyl)acetaldehyde allows chemists to use it as a foundational element for assembling intricate molecular frameworks, including heterocyclic, carbocyclic, and polycyclic systems.
Synthesis of Heterocyclic Compounds
The aldehyde functionality is a key feature for the construction of various heterocyclic rings, which are core components of many biologically active compounds.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. While not a direct 1,3-dicarbonyl, this compound can be readily converted into such a precursor. For example, a Claisen condensation with an appropriate ester would yield the necessary β-dicarbonyl intermediate, which can then undergo cyclization with hydrazine to form a pyrazole (B372694) ring bearing the 5-fluoro-2-methylbenzyl substituent.
Indoles: Several classical methods for indole (B1671886) synthesis can incorporate the structural motif of this compound. In a potential Bischler-type synthesis, an aniline (B41778) derivative could be reacted with an α-halo derivative of the aldehyde to form an α-arylamino ketone, which then cyclizes to the indole. More directly, in the Fischer indole synthesis, the aldehyde could react with a substituted phenylhydrazine (B124118) to form a hydrazone, which, upon treatment with an acid catalyst, would cyclize to afford a correspondingly substituted indole.
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from aldehyde precursors. The reaction of this compound with thiosemicarbazide (B42300) would produce a thiosemicarbazone intermediate. Subsequent oxidative cyclization of this intermediate, often using reagents like ferric chloride, can yield a 2-(substituted)-5-(5-fluoro-2-methylbenzyl)-1,3,4-thiadiazole derivative. nih.gov
Quinazolinones: Quinazolinone synthesis often involves the reaction of an anthranilic acid derivative with a suitable carbonyl-containing compound or its equivalent. nih.govnih.gov A common route involves the acylation of anthranilic acid, followed by cyclization. nih.gov The 2-(5-fluoro-2-methylphenyl)acetyl group, which can be derived from the corresponding aldehyde, could be used to acylate anthranilic acid. Subsequent reaction with an ammonia (B1221849) source would lead to the formation of a quinazolinone with the 5-fluoro-2-methylbenzyl group at the 2-position.
Construction of Substituted Carbocyclic Systems
The aldehyde group is a versatile handle for creating cyclic systems composed entirely of carbon atoms.
Cyclopropanes: The synthesis of cyclopropanes from this compound can be envisioned through a two-step process. First, the aldehyde can be converted into an alkene via a Wittig reaction. This reaction transforms the C=O bond into a C=C double bond. The resulting alkene, now bearing the 5-fluoro-2-methylphenyl group, can then undergo cyclopropanation using methods like the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) to yield the corresponding substituted cyclopropane.
Cycloalkanes: For larger ring systems, intramolecular reactions are key. A derivative of this compound could be elaborated into a long-chain molecule with terminal reactive groups. For instance, an intramolecular aldol (B89426) condensation could be employed if a second carbonyl group is introduced at a suitable position in the molecule. Alternatively, ring-closing metathesis of a diene, synthesized from the aldehyde, offers a powerful method for forming various sizes of cycloalkenes, which can be subsequently hydrogenated to cycloalkanes.
Incorporation into Polycyclic Architectures
The compound serves as a valuable starting point for building fused and bridged ring systems.
Intramolecular Cyclizations: Cascade reactions starting from derivatives of phenylacetaldehydes can lead to complex polycyclic structures. For example, a Prins-type intramolecular cyclization can be initiated by converting the aldehyde into a vinyl group and then treating it with a Lewis acid. beilstein-journals.orgbeilstein-journals.org This can generate a carbocation that is trapped by the aromatic ring, leading to the formation of tetralin-based polycyclic systems. beilstein-journals.orgbeilstein-journals.org
Diels-Alder Reactions: The phenyl ring of this compound can be part of a diene or dienophile system for Diels-Alder cycloadditions, a powerful tool for forming six-membered rings. mdpi.comnih.gov For instance, the aldehyde could be transformed into a styrenic derivative, which can act as a dienophile. Alternatively, modification of the aromatic ring could generate a diene that reacts with various dienophiles to construct bicyclic or polycyclic adducts. The fluorine substituent can influence the reactivity and selectivity of these cycloaddition reactions. rsc.org
Strategic Building Block for Fine Chemical Synthesis
In the synthesis of fine chemicals, which are pure, single substances produced in limited quantities, this compound is a strategic intermediate. Its utility stems from its pre-installed fluorinated and methylated phenyl moiety, which is a common feature in many high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine can enhance the biological activity and pharmacokinetic properties of a drug molecule. acs.org
The synthesis of complex target molecules can be streamlined by starting with this aldehyde, as it eliminates the need for separate, and often challenging, fluorination and methylation steps later in the synthetic sequence. This approach, known as a building block strategy, is efficient and cost-effective. For example, oxidation of the aldehyde provides 2-(5-fluoro-2-methylphenyl)acetic acid, another important building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs).
Role in the Development of Advanced Materials and Functional Molecules
The incorporation of fluorine into organic molecules can bestow unique properties that are highly desirable in materials science. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and altered electronic properties. nih.govnih.gov
The this compound moiety could be incorporated into polymers to create materials with low surface energy, leading to hydrophobic and oleophobic surfaces. In the field of electronics, fluorinated aromatic compounds are investigated for use in organic light-emitting diodes (OLEDs) and as additives for lithium-ion battery electrolytes. nih.gov The aldehyde group provides a convenient anchor point for polymerization or for attaching the molecule to other functional units, making this compound a potential precursor for novel functional materials and molecules.
Computational and Theoretical Chemistry Investigations of 2 5 Fluoro 2 Methylphenyl Acetaldehyde
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gap)
The electronic structure of a molecule is fundamental to understanding its reactivity and stability. Molecular Orbital (MO) theory provides a framework for describing the distribution of electrons within a molecule. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital most likely to accept an electron, indicating its electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. A large gap indicates greater stability and lower reactivity. For 2-(5-Fluoro-2-methylphenyl)acetaldehyde, the presence of an aromatic ring, an electron-withdrawing fluorine atom, and an electron-donating methyl group, along with the aldehyde functional group, creates a complex electronic environment.
Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these orbital energies. While specific data for this molecule is scarce, a hypothetical calculation could yield the results presented in the table below. The energies are typically calculated using a specific level of theory and basis set (e.g., B3LYP/6-31G*).
Interactive Data Table: Predicted Molecular Orbital Energies
| Parameter | Predicted Energy (eV) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. Influences electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. Influences electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO. Indicates chemical stability and reactivity. |
Conformational Landscape and Energetic Profiling
Molecules with rotatable single bonds, such as the bond between the phenyl ring and the acetaldehyde (B116499) group in this compound, can exist in various spatial arrangements known as conformations. A conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.
Prediction of Chemical Reactivity and Selectivity via Computational Models
Computational models can predict the reactivity of this compound by mapping its electrostatic potential and analyzing frontier molecular orbitals. The electrostatic potential surface illustrates the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this molecule, the oxygen atom of the aldehyde group is expected to be a site of high electron density, making it a likely target for electrophilic attack. The carbonyl carbon, being electron-deficient, is a prime site for nucleophilic attack. Furthermore, the fluorine and methyl substituents on the phenyl ring will influence the reactivity of the aromatic system towards electrophilic aromatic substitution. The fluorine atom is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these effects would determine the selectivity of reactions involving the ring.
Analysis of Non-Covalent Interactions within the Molecular Framework
Non-covalent interactions (NCIs) are crucial for determining the three-dimensional structure and stability of a molecule. In this compound, several intramolecular NCIs can be anticipated. These include hydrogen bonds, van der Waals forces, and potentially C-H···O or C-H···F interactions.
The proximity of the acetaldehyde side chain to the methyl group could lead to steric repulsion, but also potentially stabilizing C-H···O interactions depending on the conformation. Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecule's preferred shape and stability.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus. The predicted shifts for this compound would show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons, and the aldehydic proton, with their exact values influenced by the electronic effects of the substituents.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the principal vibrational bands. For this compound, strong characteristic peaks would be expected for the C=O stretch of the aldehyde (typically around 1720-1740 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, and C-F stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted λ_max values would correspond to transitions such as π → π* within the aromatic system and n → π* associated with the carbonyl group.
Interactive Data Table: Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-205 ppm |
| ¹H NMR | Aldehydic Proton (-CHO) | ~9.5-10.0 ppm |
| IR | Carbonyl Stretch (C=O) | ~1725 cm⁻¹ |
| UV-Vis | π → π* Transition (λ_max) | ~250-280 nm |
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 2-(5-Fluoro-2-methylphenyl)acetaldehyde, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aldehydic, benzylic, aromatic, and methyl protons.
The aldehydic proton (-CHO) is highly deshielded and would appear as a triplet in the downfield region of the spectrum, typically around 9.7 ppm. This multiplicity arises from coupling to the adjacent benzylic protons of the acetaldehyde (B116499) moiety. The benzylic protons (-CH₂-) would likely appear as a doublet around 3.7 ppm, a chemical shift influenced by the adjacent aromatic ring and the aldehyde group. The methyl protons (-CH₃) attached to the aromatic ring would be observed as a singlet in the upfield region, around 2.3 ppm.
The aromatic region would display a more complex pattern due to the substitution on the phenyl ring. The proton ortho to the methyl group and meta to the fluorine atom would likely appear as a triplet around 7.2 ppm. The proton ortho to both the acetaldehyde group and the fluorine atom would be expected to be a doublet of doublets around 7.0 ppm. Finally, the proton positioned between the fluorine and the acetaldehyde group would likely appear as a doublet of doublets around 6.9 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | 9.7 | t (triplet) | 2.5 |
| -CH₂- | 3.7 | d (doublet) | 2.5 |
| -CH₃ | 2.3 | s (singlet) | - |
| Ar-H (ortho to -CH₃, meta to -F) | 7.2 | t (triplet) | 8.5 |
| Ar-H (ortho to -CH₂CHO, ortho to -F) | 7.0 | dd (doublet of doublets) | 8.5, 2.5 |
| Ar-H (meta to -CH₃, ortho to -F) | 6.9 | dd (doublet of doublets) | 8.5, 2.5 |
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The most downfield signal, typically around 200 ppm, would correspond to the aldehydic carbonyl carbon (-CHO). The carbons of the aromatic ring would appear in the range of 115-165 ppm. The carbon atom bonded to the fluorine atom would show a large coupling constant (¹JCF) and is predicted to be around 162 ppm. The other aromatic carbons would have distinct chemical shifts based on their substitution pattern. The benzylic carbon (-CH₂-) would be expected around 45 ppm, while the methyl carbon (-CH₃) would appear in the upfield region, around 20 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | 200.5 |
| Ar-C (C-F) | 162.0 (d, ¹JCF ≈ 245 Hz) |
| Ar-C (C-CH₂CHO) | 138.0 (d, ³JCF ≈ 8 Hz) |
| Ar-C (C-CH₃) | 132.0 (d, ³JCF ≈ 6 Hz) |
| Ar-CH (ortho to -CH₃) | 130.0 (d, ⁴JCF ≈ 2 Hz) |
| Ar-CH (ortho to -F, meta to -CH₃) | 117.0 (d, ²JCF ≈ 21 Hz) |
| Ar-CH (ortho to -F, meta to -CH₂CHO) | 115.0 (d, ²JCF ≈ 21 Hz) |
| -CH₂- | 45.0 |
| -CH₃ | 20.0 |
Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the electronic effects of the methyl and acetaldehyde substituents. It is predicted to appear in the typical range for fluoroaromatic compounds, around -115 to -120 ppm, likely as a multiplet due to coupling with the neighboring aromatic protons.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aldehydic proton and the benzylic protons, as well as between adjacent aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu This would be used to definitively assign the proton signals to their corresponding carbon signals, for example, linking the benzylic proton signal to the benzylic carbon signal. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu This is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the aldehydic proton to the benzylic carbon and the aromatic carbon to which the acetaldehyde group is attached. It would also show correlations from the methyl protons to the adjacent aromatic carbons. sdsu.edu
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (152.17 g/mol ).
Common fragmentation pathways for phenylacetaldehydes include the loss of the formyl radical (-CHO), leading to a significant fragment ion. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the benzylic carbon, is also a characteristic fragmentation pattern for aldehydes. libretexts.org The fragmentation of the aromatic ring can also produce a series of characteristic ions.
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 152 | [C₉H₉FO]⁺ | Molecular Ion |
| 123 | [C₈H₈F]⁺ | Loss of -CHO |
| 109 | [C₇H₆F]⁺ | Loss of -CH₂CHO |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of F and CO) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. udel.edu The IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde and the substituted aromatic ring.
A strong absorption band around 1725-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. libretexts.org The aldehyde C-H bond would show two characteristic stretching vibrations, one around 2820-2850 cm⁻¹ and another weaker one around 2720-2750 cm⁻¹. pressbooks.pubvscht.cz The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. udel.edu A C-F stretching vibration would be expected in the 1000-1300 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H (methyl and methylene) | Stretching | 2850-2960 | Medium |
| Aldehyde C-H | Stretching | 2820-2850 and 2720-2750 | Medium, Weak |
| Aldehyde C=O | Stretching | 1725-1740 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak |
| C-F | Stretching | 1000-1300 | Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the non-volatile and thermally labile compound, this compound. Its application is crucial for assessing the purity of synthesized batches and for real-time monitoring of reaction progress. A common approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
For the analysis of aldehydes like this compound, derivatization is often employed to enhance detection and improve chromatographic separation, especially when dealing with complex matrices or trace amounts. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. lawdata.com.tw This derivative exhibits strong UV absorbance, typically around 360 nm, which significantly increases the sensitivity of the analysis. lawdata.com.tw
A typical HPLC method for purity assessment would involve dissolving a known concentration of the this compound-DNPH derivative in a suitable solvent, such as acetonitrile. The separation can be achieved on a C18 column using an isocratic or gradient mobile phase. An example of an isocratic mobile phase could be a mixture of acetonitrile and water. sielc.com The purity is determined by integrating the area of the main peak corresponding to the derivative and comparing it to the total area of all peaks in the chromatogram.
Reaction monitoring using HPLC allows for the tracking of the consumption of starting materials and the formation of this compound over time. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, derivatized with DNPH, and then analyzed by HPLC. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Hypothetical HPLC Purity Analysis Data for this compound-DNPH Derivative:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
| Retention Time | 5.8 min |
| Peak Area | 1856234 |
| Total Peak Area | 1879543 |
| Calculated Purity | 98.76% |
Gas Chromatography (GC) for Volatility-Based Separation and Purity Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, direct injection can sometimes be challenging due to its reactivity. To enhance volatility and thermal stability, and to improve detection limits, derivatization is a common strategy.
A frequently used derivatizing agent for aldehydes in GC analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com PFBHA reacts with the aldehyde to form a stable oxime derivative, which is more volatile and highly responsive to electron capture detectors (ECD) or can be readily analyzed by mass spectrometry (GC-MS). sigmaaldrich.comnih.gov
For purity analysis, a sample of this compound is derivatized with PFBHA, and the resulting oxime is extracted into a suitable solvent like hexane or dichloromethane. The extract is then injected into the GC system. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. A temperature-programmed oven is used to ensure efficient separation of the analyte from any impurities.
The purity of the compound is determined by the relative peak area of the derivatized this compound oxime compared to the total area of all peaks in the chromatogram. GC-MS is particularly useful as it provides not only quantitative data but also mass spectral information that can help in identifying unknown impurities.
Hypothetical GC-MS Purity Analysis Data for this compound-PFBHA Oxime:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| MS Detector | EI, Scan Range 50-500 amu |
| Retention Time | 12.5 min |
| Peak Area | 2541890 |
| Total Peak Area | 2578932 |
| Calculated Purity | 98.56% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
